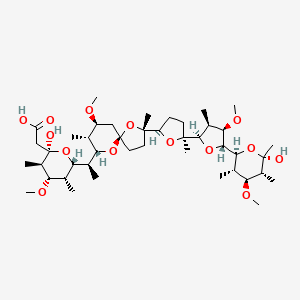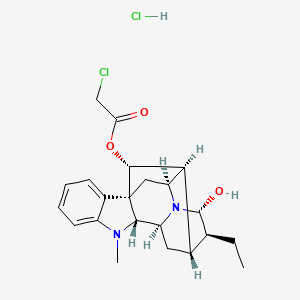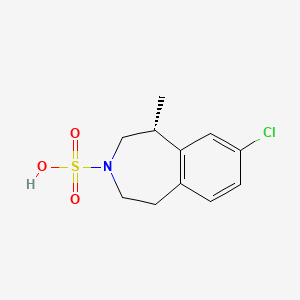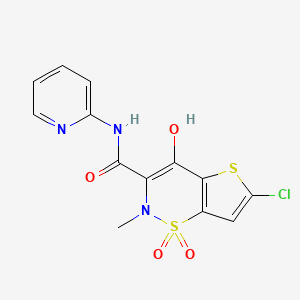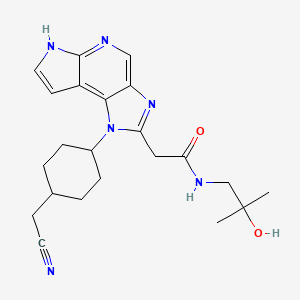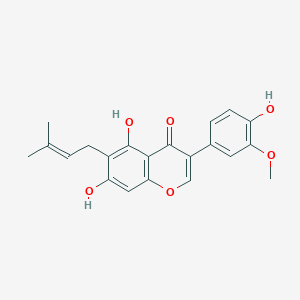
Lupisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lupisoflavone is a bioactive chemical. Lupisoflavone induces the conversion of both the C1 and C2 cell wall isoperoxidases to the C5 isoperoxidase which possesses scopoletin-peroxidase activity.
Applications De Recherche Scientifique
Synthesis and Chemical Properties : Lupisoflavone, a natural 6-prenylpolyhydroxyisoflavone, has been synthesized through a Pd(0)-catalyzed coupling reaction. This synthesis process and its derivatives, including lupisoflavone hydrate, are significant for understanding its chemical properties and potential applications (Hossain, 2012).
Biological Activities and Potential Therapeutic Applications :
- Antidiabetic Properties : Studies have demonstrated the potential of Lupisoflavone in inhibiting α-glucosidase activity, which is relevant in diabetes treatment. This inhibition suggests its utility in managing blood glucose levels and its role in traditional medicine for antidiabetic therapy (Hellal et al., 2020).
- Antifungal and Antibacterial Activities : The enzyme lumazine synthase, involved in riboflavin biosynthesis in many plants and microorganisms, can be targeted by compounds like Lupisoflavone. This targeting could lead to the development of novel antifungal and antibacterial agents, as lumazine synthase is absent in humans and animals, making it a potential target for anti-infective agents (Morgunova et al., 2007).
Role in Riboflavin Biosynthesis Pathway : Lumazine synthase, a key enzyme in the riboflavin biosynthesis pathway, is inhibited by compounds related to Lupisoflavone. This inhibition is crucial for understanding the riboflavin biosynthesis process and for developing drugs targeting bacterial pathogens, as these enzymes are not present in mammalian metabolism (Cushman et al., 2004).
Applications in Cancer Research : The derivative lumichrome, a major product of riboflavin, shows pharmacological activity against cancer cells. Studies have shown that lumichrome can suppress lung cancer cell growth and induce apoptosis via a p53-dependent mechanism, highlighting its potential role in cancer treatment (Chantarawong et al., 2019).
Propriétés
Numéro CAS |
85966-81-0 |
|---|---|
Nom du produit |
Lupisoflavone |
Formule moléculaire |
C21H20O6 |
Poids moléculaire |
368.385 |
Nom IUPAC |
4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)- |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-13-16(23)9-18-19(20(13)24)21(25)14(10-27-18)12-5-7-15(22)17(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3 |
Clé InChI |
XDDUYHWIRGRNAR-UHFFFAOYSA-N |
SMILES |
O=C1C(C2=CC=C(O)C(OC)=C2)=COC3=CC(O)=C(C/C=C(C)\C)C(O)=C13 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lupisoflavone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



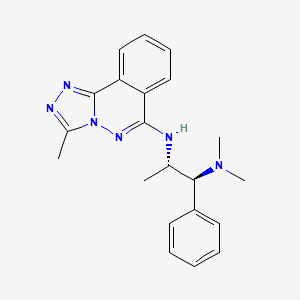
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
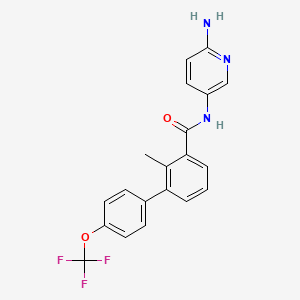

![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
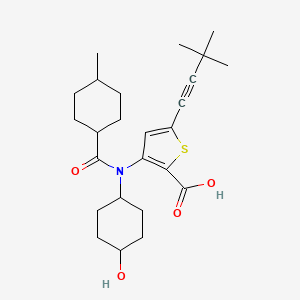
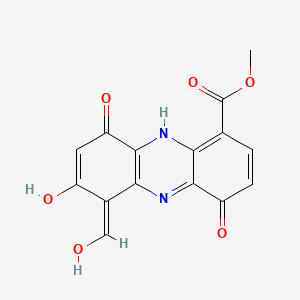
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
